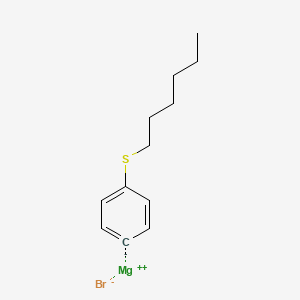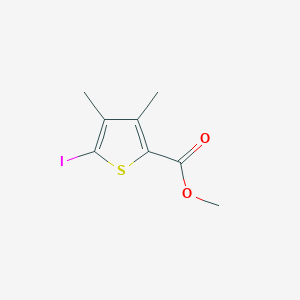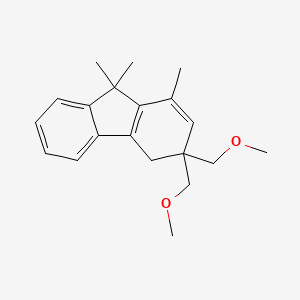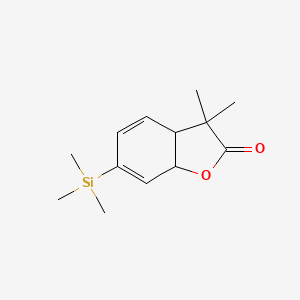
3,3-Dimethyl-6-(trimethylsilyl)-3a,7a-dihydro-1-benzofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-6-(trimethylsilyl)-3a,7a-dihydro-1-benzofuran-2(3H)-one is a complex organic compound with a unique structure that includes a benzofuran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-6-(trimethylsilyl)-3a,7a-dihydro-1-benzofuran-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the trimethylsilyl group through silylation reactions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-6-(trimethylsilyl)-3a,7a-dihydro-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups into the molecule.
Applications De Recherche Scientifique
3,3-Dimethyl-6-(trimethylsilyl)-3a,7a-dihydro-1-benzofuran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3,3-Dimethyl-6-(trimethylsilyl)-3a,7a-dihydro-1-benzofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dimethyl-6-methylenecyclohexene
- 3,3-Dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes
Uniqueness
Compared to similar compounds, 3,3-Dimethyl-6-(trimethylsilyl)-3a,7a-dihydro-1-benzofuran-2(3H)-one is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
919350-37-1 |
|---|---|
Formule moléculaire |
C13H20O2Si |
Poids moléculaire |
236.38 g/mol |
Nom IUPAC |
3,3-dimethyl-6-trimethylsilyl-3a,7a-dihydro-1-benzofuran-2-one |
InChI |
InChI=1S/C13H20O2Si/c1-13(2)10-7-6-9(16(3,4)5)8-11(10)15-12(13)14/h6-8,10-11H,1-5H3 |
Clé InChI |
LOZUOPCJJXHOAH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2C=CC(=CC2OC1=O)[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




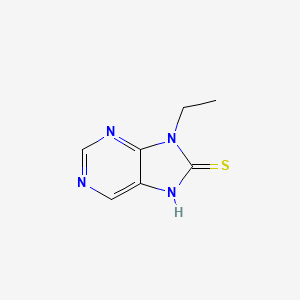
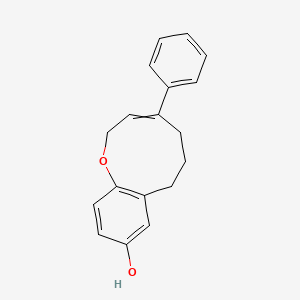
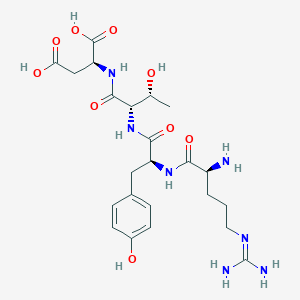
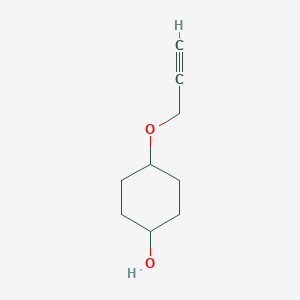
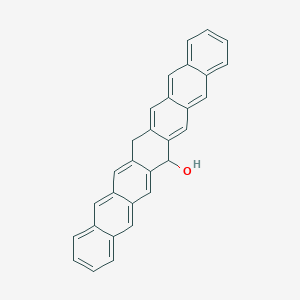
![2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B12640873.png)
![N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride](/img/structure/B12640885.png)
